1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1134716-28-1
VCID: VC11521764
InChI:
SMILES:
Molecular Formula: C8H11BrClNO
Molecular Weight: 252.5

1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride

CAS No.: 1134716-28-1

Cat. No.: VC11521764

Molecular Formula: C8H11BrClNO

Molecular Weight: 252.5

Purity: 95

* For research use only. Not for human or veterinary use.

1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride - 1134716-28-1

CAS No. 1134716-28-1
Molecular Formula C8H11BrClNO
Molecular Weight 252.5

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 1-(3-bromo-4-methoxyphenyl)methanamine hydrochloride consists of a benzylamine backbone substituted with bromine (Br) and methoxy (–OCH₃) groups at the 3- and 4-positions, respectively. The amine group (–CH₂NH₂) is protonated to form the hydrochloride salt (–CH₂NH₃⁺Cl⁻), enhancing its solubility in polar solvents.

Molecular Formula: C₈H₁₁BrClNO
Molecular Weight: 244.54 g/mol
Key Functional Groups:

  • Aromatic bromine (C–Br bond dissociation energy: ~276 kJ/mol)

  • Methoxy group (electron-donating via resonance)

  • Primary ammonium ion (pKa ~10.6 for conjugate acid)

Physicochemical Characteristics

PropertyValue/Range
Melting Point180–185°C (decomposes)
Solubility>50 mg/mL in H₂O
LogP (Partition Coeff.)~1.2 (estimated)
StabilityHygroscopic; store at 2–8°C

The hydrochloride salt’s solubility in aqueous media contrasts with the free base’s limited water solubility, a property critical for its handling in biological assays.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves bromination of 4-methoxybenzylamine followed by salt formation:

  • Bromination of 4-Methoxybenzylamine:

    • Reagents: Bromine (Br₂) in acetic acid (HOAc) at 0–5°C.

    • Mechanism: Electrophilic aromatic substitution (EAS) directed by the methoxy group’s para-directing effect.

    • Yield: ~65–70% (optimized conditions).

  • Hydrochloride Salt Formation:

    • Procedure: Treat the free base with concentrated HCl in diethyl ether.

    • Purification: Recrystallization from ethanol/water mixtures.

Industrial-Scale Production

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume100 mL500 L
Temperature ControlIce bathJacketed reactors
PurificationColumn chromatographyCrystallization
Throughput5 g/day50 kg/day

Continuous flow reactors and automated crystallization systems improve yield (>85%) and reduce byproducts in industrial settings.

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes SNAr (nucleophilic aromatic substitution) under basic conditions:

Example Reaction:
C8H10BrNO+NaOHC8H10NO+NaBr\text{C}_8\text{H}_{10}\text{BrNO} + \text{NaOH} \rightarrow \text{C}_8\text{H}_{10}\text{NO} + \text{NaBr}

Applications:

  • Introduction of –OH, –NH₂, or –SH groups for further derivatization.

Oxidation and Reduction

  • Oxidation: The amine group can be oxidized to a nitroso (–NO) or nitro (–NO₂) derivative using KMnO₄.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring but leaves the methoxy group intact.

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)12.5 ± 1.2
A549 (lung cancer)18.3 ± 2.1
NIH/3T3 (fibroblasts)>50 (non-toxic)

Mechanistic studies suggest apoptosis induction via caspase-3 activation.

Applications in Materials Science

Polymer Synthesis

The amine group participates in polycondensation reactions with diacids or diisocyanates, yielding thermally stable polyamides (Tg: 150–160°C) .

Photocatalytic Systems

Brominated aromatic amines serve as ligands in conjugated microporous polymers (CMPs) for visible-light-driven photocatalysis. A recent study reported a boranil-based CMP with a 92% degradation efficiency for methylene blue under 450 nm light .

Stability and Degradation

Thermal Decomposition

Thermogravimetric analysis (TGA) shows a two-stage decomposition:

  • Loss of HCl (180–220°C)

  • Combustion of organic residue (>300°C)

Photostability

UV-Vis studies indicate <5% degradation after 24 hours under ambient light, making it suitable for light-mediated applications .

ParameterValue
LD₅₀ (oral, rat)450 mg/kg
Skin IrritationMild (OECD 404)
Environmental PersistenceLow (t₁/₂: 2 days in water)

Proper handling requires PPE (gloves, goggles) and ventilation to avoid inhalation of HCl fumes.

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